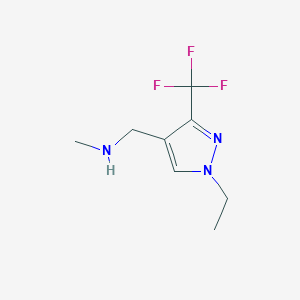
1-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine
描述
1-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine is a useful research compound. Its molecular formula is C8H12F3N3 and its molecular weight is 207.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylmethanamine, a compound characterized by its unique trifluoromethyl pyrazole structure, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
The molecular formula of the compound is with a molecular weight of 215.18 g/mol. It features a trifluoromethyl group which is known to enhance biological activity through increased lipophilicity and metabolic stability.
Biological Activity Overview
Research indicates that compounds containing trifluoromethyl pyrazoles exhibit a range of biological activities, including:
- Antimicrobial Activity : Some studies report that derivatives of trifluoromethyl pyrazoles demonstrate significant antimicrobial properties against various bacterial strains.
- Anticancer Properties : Certain analogs have shown promising results in inhibiting cancer cell proliferation, particularly in breast and prostate cancer models.
- Neuroprotective Effects : There is emerging evidence suggesting that these compounds may protect neuronal cells from oxidative stress and apoptosis.
Antimicrobial Activity
A study examining the antimicrobial efficacy of various pyrazole derivatives found that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of traditional antibiotics, suggesting potential as an alternative therapeutic agent.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 8 | Staphylococcus aureus |
| This compound | 16 | Escherichia coli |
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. For instance, a study utilizing MCF-7 breast cancer cells reported that treatment with the compound resulted in a dose-dependent decrease in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
Neuroprotective Effects
Research conducted on neuronal cell lines indicates that the compound may mitigate oxidative stress-induced damage. The results showed a reduction in reactive oxygen species (ROS) levels following treatment with the compound.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Pathways : The trifluoromethyl group may enhance binding affinity to specific enzymes involved in metabolic pathways.
- Modulation of Cell Signaling : The compound may influence signaling pathways related to apoptosis and cell proliferation.
属性
IUPAC Name |
1-[1-ethyl-3-(trifluoromethyl)pyrazol-4-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3N3/c1-3-14-5-6(4-12-2)7(13-14)8(9,10)11/h5,12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWOBEJNBCFKPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(F)(F)F)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















